Molybdenum trifluoride

Description

Properties

CAS No. |

20193-58-2 |

|---|---|

Molecular Formula |

F3Mo |

Molecular Weight |

152.9 g/mol |

IUPAC Name |

trifluoromolybdenum |

InChI |

InChI=1S/3FH.Mo/h3*1H;/q;;;+3/p-3 |

InChI Key |

FASQHUUAEIASQS-UHFFFAOYSA-K |

SMILES |

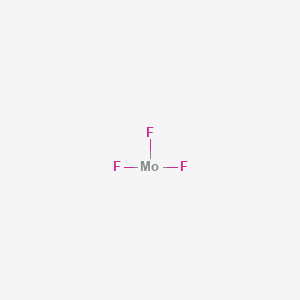

F[Mo](F)F |

Canonical SMILES |

F[Mo](F)F |

Other CAS No. |

20193-58-2 |

Origin of Product |

United States |

Foundational & Exploratory

Molybdenum Trifluoride: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of molybdenum trifluoride (MoF₃), a compound of interest in various chemical research and development applications. This document details established synthesis protocols and summarizes key characterization data to facilitate its use and further investigation.

Synthesis of this compound

This compound can be synthesized through several methods, each with distinct advantages and procedural nuances. The primary routes involve the reduction of higher molybdenum fluorides, the reaction of molybdenum halides with hydrogen fluoride, and the direct fluorination of molybdenum metal.

Synthesis via Reduction of Molybdenum Pentafluoride with Molybdenum Metal

This method relies on the comproportionation reaction between molybdenum pentafluoride (MoF₅) and molybdenum metal powder to yield this compound.

Experimental Protocol:

-

Reactant Preparation: In an inert atmosphere glovebox, combine a stoichiometric excess of molybdenum pentafluoride (MoF₅) with molybdenum powder. The excess MoF₅ ensures the complete conversion of the molybdenum metal.

-

Reaction Setup: Transfer the mixture to a nickel or other inert metal tube. Seal the tube under a vacuum to prevent oxidation and side reactions.

-

Heating Profile: Heat the sealed tube to 180°C for 2 hours, followed by a sustained heating period at 400°C for 4 hours.

-

Purification: After cooling, transfer the reaction tube back into an inert atmosphere glovebox. Open one end of the tube. The product will appear as a paste. Place the tube and its contents into a quartz tube connected to a vacuum system. Gently heat the apparatus to distill the excess, unreacted MoF₅, leaving behind the solid this compound residue. Sublimation is an effective purification technique for volatile solids, where the impure solid is heated under reduced pressure, causing it to transition directly into a gas and then deposit as a pure solid on a cooled surface.[1][2][3][4][5]

References

Unveiling the Atomic Architecture of Molybdenum Trifluoride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of Molybdenum trifluoride (MoF₃), tailored for researchers, scientists, and professionals in drug development. This document delves into the crystallographic parameters, experimental methodologies for structure determination, and the logical workflow involved in elucidating the atomic arrangement of this inorganic compound.

Introduction

This compound (MoF₃) is a brown crystalline solid with the chemical formula MoF₃.[1] Understanding its crystal structure is fundamental to comprehending its physical and chemical properties, which is crucial for its potential applications in various fields, including catalysis and materials science. This guide summarizes the key crystallographic data and outlines the experimental procedures used to determine its structure.

Crystal Structure and Properties

This compound crystallizes in a cubic unit cell and is isostructural with Rhenium trioxide (ReO₃).[2][3][4] The structure is characterized by a three-dimensional network of corner-sharing MoF₆ octahedra.[3][4] In this arrangement, the molybdenum atom resides at the center of a regular octahedron formed by six fluorine atoms.[2]

The key crystallographic and physical properties of MoF₃ are summarized in the table below.

| Property | Value |

| Chemical Formula | MoF₃ |

| Appearance | Brown crystalline solid |

| Crystal System | Cubic |

| Space Group | Pm-3m |

| Lattice Parameter (a) | 3.8985 ± 0.0005 Å |

| Mo-F Bond Length | 1.949 Å[2] or 2.10 Å[3][4] |

| F-F Interatomic Distance | 2.757 Å |

| Melting Point | >600 °C |

| Density | 4640 kg m⁻³ |

Experimental Protocols

Synthesis of this compound (General Approach)

The synthesis of MoF₃ would likely involve the reaction of a suitable molybdenum precursor with a fluorinating agent under controlled conditions. A possible, though not definitively documented for this specific compound, method could involve the reaction of a higher molybdenum fluoride (B91410) (e.g., MoF₆) with a reducing agent or the direct fluorination of molybdenum metal or a molybdenum salt at elevated temperatures in an inert atmosphere to prevent oxidation. Careful control of reaction temperature, pressure, and stoichiometry would be critical to obtain pure, crystalline MoF₃.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure of MoF₃ is achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the three-dimensional arrangement of atoms within a crystal.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of MoF₃, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope. The crystal should be well-formed and free from visible defects. It is then mounted on a goniometer head, often using a cryoprotectant if data is to be collected at low temperatures.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument generates a monochromatic X-ray beam (commonly from a molybdenum or copper source) that is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. This pattern is recorded by a detector, such as a CCD or CMOS detector. Data is collected over a wide range of crystal orientations to ensure a complete dataset.

-

Data Reduction and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted beams are integrated and corrected for various experimental factors. The resulting data is then used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Logical Workflow for Crystal Structure Determination

The logical process for determining the crystal structure of a compound like this compound can be visualized as a sequential workflow.

References

A Technical Guide to the Thermodynamic Properties of Molybdenum Trifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of Molybdenum Trifluoride (MoF₃). A thorough review of established thermochemical databases, such as the NIST-JANAF tables, reveals a notable scarcity of experimentally determined thermodynamic data for MoF₃ in its solid state. In contrast, the properties of gaseous MoF₃ are well-documented. This guide presents the available authoritative data for the gaseous phase and discusses the standard experimental and computational methodologies that are employed to determine the thermodynamic properties of reactive inorganic solids like MoF₃. Detailed descriptions of fluorine bomb calorimetry, low-temperature adiabatic calorimetry, and Knudsen effusion mass spectrometry are provided. Furthermore, this document includes logical workflow diagrams and a summary of the fundamental thermodynamic relationships to aid researchers in understanding how these properties are determined and interconnected. The significant data gap for solid MoF₃ highlights a clear opportunity for future experimental and computational research in this area.

Introduction to this compound (MoF₃)

This compound is an inorganic compound with the chemical formula MoF₃. It exists as a brown crystalline solid at standard conditions and is known for its high melting point, exceeding 600°C.[1] As a transition metal fluoride (B91410), MoF₃ is of interest in materials science and inorganic chemistry, potentially serving as a precursor in the synthesis of other molybdenum compounds or materials with specific electronic or catalytic properties.

Understanding the thermodynamic properties of materials like MoF₃ is critical for predicting their stability, reactivity, and behavior in various chemical processes. For professionals in fields such as drug development, where inorganic catalysts or precursors might be used, a firm grasp of a compound's enthalpy of formation, entropy, and heat capacity is essential for process optimization, safety analysis, and reaction modeling.

Current State of Thermodynamic Data

A comprehensive search of leading thermochemical databases, including the online portals for the NIST Chemistry WebBook, reveals a critical gap in the experimental data for solid this compound. Key properties such as the standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and heat capacity (Cp) for the crystalline phase are not available in these standard compilations.

However, the thermodynamic properties for gaseous MoF₃ have been characterized. The following sections summarize the available data.

Thermodynamic Properties of Gaseous this compound

The following data for MoF₃(g) are sourced from the NIST-JANAF Thermochemical Tables. These values are crucial for understanding the behavior of MoF₃ at high temperatures where it may vaporize or disproportionate.

| Property | Symbol | Value | Units |

| Molecular Weight | MW | 152.96 | g/mol |

| Standard Enthalpy of Formation (298.15 K) | ΔH°f | -607.1 ± 20.9 | kJ/mol |

| Standard Molar Entropy (298.15 K) | S° | 303.41 | J/mol·K |

| Heat Capacity (298.15 K) | Cₚ | 67.92 | J/mol·K |

| Data sourced from the NIST Chemistry WebBook. |

Physical Properties of Solid this compound

While extensive thermodynamic data is lacking, some fundamental physical properties of solid MoF₃ have been reported.

| Property | Value | Units |

| Appearance | Brown Crystalline Solid | - |

| CAS Registry Number | 20193-58-2 | - |

| Melting Point | >600 | °C |

| Density | 4.64 | g/cm³ |

| Data sourced from various chemical suppliers and literature surveys.[1] |

Experimental Protocols for Thermodynamic Characterization

To address the data gap for solid MoF₃, this section details the primary experimental methodologies that would be employed to determine its thermodynamic properties. These techniques are standard for reactive inorganic compounds, particularly metal halides.

Determination of Standard Enthalpy of Formation (ΔH°f)

The standard enthalpy of formation of a reactive fluoride like MoF₃ is best determined using fluorine bomb calorimetry .[2][3] This technique involves the direct reaction of the substance with high-pressure fluorine gas inside a specialized, corrosion-resistant "bomb" calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of pure molybdenum metal is placed in a sample dish made of a resistant material (e.g., nickel or monel) inside the calorimeter bomb.

-

Bomb Assembly: The bomb is sealed and purged of any atmospheric gases before being pressurized with several atmospheres of high-purity fluorine gas.

-

Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition: The reaction (Mo(s) + 1.5 F₂(g) → MoF₃(s)) is initiated by passing an electrical current through a fuse wire.

-

Temperature Measurement: The temperature change of the water surrounding the bomb is measured with high precision.

-

Calculation: The energy released by the reaction is calculated from the temperature change and the known heat capacity of the calorimeter system (determined via calibration, often with a standard substance like benzoic acid). After making corrections for ignition energy and any side reactions, the standard enthalpy of formation (ΔH°f) is determined.[4][5]

Determination of Standard Molar Entropy (S°) and Heat Capacity (Cₚ)

The standard molar entropy and heat capacity as a function of temperature are determined using low-temperature adiabatic calorimetry .[6][7] This method measures the heat capacity of a substance from near absolute zero up to and beyond room temperature.

Methodology:

-

Sample Loading: A pure, well-characterized sample of solid MoF₃ is sealed in a sample cell under an inert atmosphere (e.g., helium) to enhance thermal contact.

-

Cryostat: The cell is placed within a cryostat and cooled to a very low temperature, typically near absolute zero (e.g., ~5 K).

-

Adiabatic Shielding: The sample cell is surrounded by adiabatic shields whose temperatures are controlled to match the temperature of the cell precisely, thus preventing any heat loss to the surroundings.[8]

-

Heat Pulse: A known quantity of electrical energy (a heat pulse) is supplied to the sample cell, causing its temperature to rise by a small amount (ΔT).

-

Measurement: The energy input (Q) and the resulting temperature increase (ΔT) are measured accurately. The heat capacity (Cₚ) is calculated as Q/ΔT.

-

Data Integration: This process is repeated in small increments from low temperature to the desired upper temperature. The standard molar entropy at 298.15 K is then calculated by integrating the Cₚ/T vs. T curve from 0 K to 298.15 K, accounting for the entropy of any phase transitions.[9]

High-Temperature Studies and Vaporization

Knudsen Effusion Mass Spectrometry (KEMS) is a powerful technique for studying the high-temperature behavior of solids, including vaporization, decomposition, and gas-phase equilibria.[10][11] It is particularly useful for determining the enthalpy of sublimation.

Methodology:

-

Sample Placement: A small amount of the MoF₃ sample is placed in a Knudsen cell, which is a small container made of an inert material (e.g., molybdenum, tungsten, or graphite) with a very small orifice.

-

High Vacuum & Heating: The cell is placed in a high-vacuum chamber and heated to a specific temperature, causing the sample to vaporize or decompose.

-

Molecular Beam Formation: The gaseous species effuse through the orifice, forming a molecular beam.

-

Mass Spectrometry: This beam is directed into the ion source of a mass spectrometer, which identifies the different gaseous species present (e.g., MoF₃(g), MoF₄(g), MoF₅(g)) and their relative intensities.

-

Data Analysis: By measuring the ion intensities as a function of temperature, the partial pressures of the effusing species can be determined. The Clausius-Clapeyron equation can then be used to calculate the enthalpy of sublimation or reaction from the temperature dependence of the equilibrium constants.[12][13]

Workflows and Logical Relationships

Visualizing the process of thermodynamic characterization and the interplay between different properties is essential for a complete understanding.

Caption: Generalized experimental workflow for thermodynamic characterization of MoF₃.

Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

Computational and Estimation Methods

In the absence of experimental data, modern computational chemistry provides powerful tools for estimating the thermodynamic properties of solids. First-principles methods, such as Density Functional Theory (DFT) , can be used to calculate the total energy of the crystalline structure.[14]

From these calculations, it is possible to derive:

-

Enthalpy of Formation (ΔH°f): By calculating the total energies of the compound (MoF₃) and its constituent elements in their standard states (Mo and F₂).

-

Heat Capacity (Cₚ) and Entropy (S°): By calculating the phonon density of states of the crystal lattice, which describes its vibrational modes. Thermodynamic properties can then be derived using statistical mechanics.[15]

While these computational approaches are powerful, their accuracy depends on the level of theory and approximations used. The results are most valuable when benchmarked against experimental data for related compounds.

Conclusion and Future Outlook

This compound remains a compound with poorly characterized solid-state thermodynamic properties. While data for the gaseous phase is readily available from standard databases, a significant gap exists for the solid phase, which is the standard state of the material. This guide has outlined the established experimental techniques—fluorine bomb calorimetry, low-temperature adiabatic calorimetry, and Knudsen effusion mass spectrometry—that are required to obtain this missing data.

The lack of experimental values presents a clear and important opportunity for research. Accurate thermodynamic data for solid MoF₃ would provide a more complete picture of the molybdenum-fluorine system, aid in the design of synthetic routes involving this compound, and enable more accurate modeling of high-temperature processes. Furthermore, such experimental work would provide a valuable benchmark for validating and refining modern computational chemistry methods for transition metal halides.

References

- 1. WebElements Periodic Table » Molybdenum » this compound [webelements.co.uk]

- 2. scispace.com [scispace.com]

- 3. FLUORINE BOMB CALORIMETRY (Journal Article) | OSTI.GOV [osti.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. fauske.com [fauske.com]

- 8. An adiabatic low-temperature calorimeter for heat capacity measurement of small samples | Semantic Scholar [semanticscholar.org]

- 9. olisystems.com [olisystems.com]

- 10. researchgate.net [researchgate.net]

- 11. msinstruments.us [msinstruments.us]

- 12. researchgate.net [researchgate.net]

- 13. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 14. Ab Initio Calculation of Surface Thermochemistry for Popular Solid Transition Metal-Based Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dailymotion [dailymotion.com]

Theoretical Insights into Molybdenum Trifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum trifluoride (MoF₃) is an inorganic compound that has garnered interest within the scientific community due to its potential applications in catalysis and materials science.[1] Theoretical studies are crucial for elucidating the fundamental electronic structure, spectroscopic characteristics, and thermodynamic stability of this molecule, providing insights that can guide experimental work and the development of novel applications. This technical guide offers an in-depth overview of the theoretical studies of MoF₃, presenting key quantitative data, detailing computational methodologies, and visualizing the theoretical workflow.

Molecular and Electronic Structure

Theoretical investigations have established that this compound possesses a trigonal planar geometry with D₃h symmetry.[2][3] The electronic ground state of MoF₃ has been identified through computational calculations, providing a foundation for understanding its reactivity and bonding.[2]

Data Presentation: Structural and Electronic Properties

The following table summarizes key quantitative data obtained from various theoretical studies on MoF₃. These values provide a comparative look at the molecule's properties as determined by different computational methods.

| Property | B3LYP/def2tzvpp[2] | MP2/RECP/VDZ+p[2] | B3LYP/LANL2DZ[4] |

| Mo-F Bond Length (Å) | Value not explicitly stated in snippets | 1.866 | Value not explicitly stated in snippets |

| Vibrational Frequency ω₃(E') (cm⁻¹) | 706 | - | Value not explicitly stated in snippets |

| Mulliken Charge on Mo | +1.222 | - | - |

| Mulliken Charge on F | -0.407 | - | - |

| DDEC6 Net Atomic Charge on Mo | +2.194 | - | - |

| DDEC6 Net Atomic Charge on F | -0.731 | - | - |

| DDEC6 Mo-F Bond Order | 0.745 | - | - |

Thermodynamic Properties

The thermodynamic stability of MoF₃ is a critical parameter for its synthesis and application. Theoretical calculations, complemented by experimental data from the National Institute of Standards and Technology (NIST), provide a comprehensive understanding of its thermodynamic properties.[2][5][6]

Data Presentation: Thermodynamic Properties

The following table presents thermodynamic data for MoF₃. The theoretical values for the enthalpy of formation are provided from computational studies, while the standard entropy and Gibbs free energy of formation are based on experimental data from the NIST WebBook, calculated using the Shomate equation.[2][5]

| Property | Value | Source |

| Overall Enthalpy of Formation (Mo + 1.5F₂ → MoF₃) (kJ mol⁻¹) | Calculated value available in the full study[5] | Sakr et al. (2022) |

| Standard Enthalpy of Formation (ΔfH°₂₉₈.₁₅) (kJ mol⁻¹) | -607.0984 | NIST WebBook[2][5] |

| Standard Entropy (S°₂₉₈.₁₅) (J mol⁻¹ K⁻¹) | 382.3594 | NIST WebBook[2][5] |

| **Gibbs Free Energy of Formation (ΔfG°₂₉₈.₁₅) (kJ mol⁻¹) ** | Calculable from H° and S° | - |

Note: The Gibbs free energy of formation can be calculated using the formula ΔG° = ΔH° - TΔS°.

Experimental Protocols: Computational Methodologies

The theoretical data presented in this guide were obtained through rigorous computational chemistry protocols. A general workflow for such studies is outlined below.

Computational Workflow

A typical computational workflow for the theoretical study of a molecule like MoF₃ involves several key steps, starting from the initial structure input to the final analysis of its properties.

Detailed Methodologies

-

Geometry Optimization: The initial molecular structure of MoF₃ is optimized to find the lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a functional such as B3LYP and a suitable basis set like def2tzvpp or LANL2DZ.[2][4][5] The optimization process continues until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

-

Frequency Calculation: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.[2]

-

Electronic Structure and Population Analysis: To understand the distribution of electrons and the nature of the chemical bonds, population analysis methods are employed. Mulliken population analysis and Density Derived Electrostatic and Chemical (DDEC6) analysis are commonly used to calculate atomic charges and bond orders.[2]

-

Thermodynamic Property Calculation: Thermochemical data such as enthalpy, entropy, and Gibbs free energy are calculated from the vibrational frequencies and other molecular properties at a specified temperature and pressure.[5] These calculations are essential for predicting the stability and reactivity of the molecule.

Conclusion

Theoretical studies provide a powerful lens through which to investigate the properties of this compound. The computational data on its geometry, electronic structure, and thermodynamic properties offer a detailed molecular-level understanding that is invaluable for researchers in chemistry, materials science, and drug development. The methodologies outlined in this guide represent the current state-of-the-art in computational chemistry and serve as a foundation for future theoretical explorations of MoF₃ and related compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. Experimental evidence for the molecular molybdenum fluorides MoF to MoF 6 : a matrix isolation and DFT investigation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ06062G [pubs.rsc.org]

- 6. osti.gov [osti.gov]

Unveiling the Magnetic Behavior of Molybdenum (III) Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of Molybdenum (III) fluoride (B91410) (MoF₃), a material of interest for its potential applications in various advanced technologies. This document synthesizes key findings on its magnetic ordering, structure, and the experimental methodologies used for its characterization, offering a valuable resource for professionals in research and development.

Introduction to Molybdenum (III) Fluoride

Molybdenum (III) fluoride is an inorganic compound with the chemical formula MoF₃. In this compound, molybdenum exists in the +3 oxidation state, leading to a d³ electronic configuration. This unpaired electron configuration is the origin of its interesting magnetic properties. Early studies reported a cubic crystal structure for MoF₃, but later, more detailed investigations using X-ray and neutron diffraction revealed a rhombohedral VF₃-type structure[1]. The arrangement of Mo³⁺ ions in the crystal lattice and the superexchange interactions mediated by the fluoride ions are crucial in determining the collective magnetic behavior of the material.

Magnetic Properties of Molybdenum (III) Fluoride

Molybdenum (III) fluoride exhibits antiferromagnetic behavior at low temperatures. This was conclusively demonstrated through neutron diffraction studies, which are instrumental in determining the magnetic structure of materials.

Magnetic Ordering and Néel Temperature

MoF₃ undergoes a transition from a paramagnetic to an antiferromagnetic state at a Néel temperature (T_N) of 185 K[1][2][3]. Above this temperature, the magnetic moments of the Mo³⁺ ions are randomly oriented, resulting in no net magnetization. Below 185 K, the magnetic moments align in an ordered, antiparallel fashion, characteristic of an antiferromagnetic material.

Magnetic Moment

The effective magnetic moment of the Mo³⁺ ion in Molybdenum (III) fluoride has been determined to correspond to a spin-only value for S = 3/2[2][3]. This is consistent with the d³ electronic configuration of Mo³⁺ in an octahedral crystal field, where the three d electrons occupy the t₂g orbitals with parallel spins according to Hund's rule.

Quantitative Data Summary

The key magnetic and structural parameters for Molybdenum (III) fluoride are summarized in the tables below for easy reference and comparison.

| Parameter | Value | Reference |

| Magnetic Ordering | Antiferromagnetic | [1][2][3] |

| Néel Temperature (T_N) | 185 K | [1][2][3] |

| Effective Magnetic Moment | S = 3/2 (spin-only) | [2][3] |

Table 1: Key Magnetic Properties of Molybdenum (III) Fluoride.

| Parameter | Value | Reference |

| Crystal System | Rhombohedral | [1] |

| Space Group | R-3c | [1] |

| Structure Type | VF₃-type | [1] |

Table 2: Crystallographic Data for Molybdenum (III) Fluoride.

Experimental Protocols

The characterization of the magnetic properties of Molybdenum (III) fluoride involves specific synthesis and measurement techniques. The following sections detail the methodologies cited in the key literature.

Synthesis of Molybdenum (III) Fluoride

A common method for the preparation of pure Molybdenum (III) fluoride involves the reaction of Molybdenum (V) fluoride (MoF₅) with molybdenum metal powder.

Protocol:

-

Molybdenum (V) fluoride is placed in a reaction vessel with a stoichiometric amount of molybdenum metal powder.

-

The mixture is heated in an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

The reaction proceeds at an elevated temperature, leading to the formation of Molybdenum (III) fluoride.

-

The product is then cooled to room temperature under the inert atmosphere.

-

Characterization of the final product is typically performed using X-ray powder diffraction to confirm the crystal structure and purity.

Magnetic Susceptibility Measurement

The determination of the Néel temperature and the effective magnetic moment relies on measuring the magnetic susceptibility as a function of temperature.

Protocol (based on SQUID Magnetometry):

-

A powdered sample of MoF₃ is placed in a sample holder.

-

The sample is introduced into a Superconducting Quantum Interference Device (SQUID) magnetometer.

-

The magnetic moment of the sample is measured as a function of temperature, typically from a low temperature (e.g., 2 K) to well above the Néel temperature (e.g., 300 K), under a constant applied magnetic field.

-

The magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied magnetic field, and the mass of the sample.

-

The Néel temperature is identified as the temperature at which a cusp or a change in the slope of the susceptibility versus temperature curve is observed.

-

The effective magnetic moment is determined from the linear region of the 1/χ versus temperature plot (Curie-Weiss law) in the paramagnetic regime.

Neutron Powder Diffraction

Neutron powder diffraction is a powerful technique to determine the magnetic structure of a material.

Protocol:

-

A powdered sample of MoF₃ is loaded into a sample holder suitable for neutron diffraction experiments (e.g., a vanadium can).

-

The sample is mounted on a neutron powder diffractometer.

-

Diffraction patterns are collected at various temperatures, both above and below the Néel temperature (185 K). For instance, patterns would be collected at room temperature (~300 K) and at a low temperature such as 4.2 K[1].

-

The diffraction pattern above the Néel temperature contains only nuclear scattering peaks, which are used to refine the crystal structure.

-

The diffraction pattern below the Néel temperature contains additional magnetic scattering peaks.

-

The positions and intensities of these magnetic peaks are used to determine the magnetic structure, i.e., the arrangement of the magnetic moments in the crystal lattice.

Visualizations

The following diagrams illustrate the logical relationships in the characterization of Molybdenum (III) fluoride's magnetic properties.

Caption: Workflow for the synthesis and magnetic characterization of MoF₃.

Caption: Logical relationship of magnetic states in MoF₃ with temperature.

References

Molybdenum Trifluoride (MoF₃) Powder: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Molybdenum trifluoride (MoF₃) powder. The information presented is intended for researchers, scientists, and professionals in drug development who may utilize this compound in synthetic chemistry and materials science. This document details the physicochemical characteristics, structural information, and the experimental methodologies used to determine these properties.

Core Physical and Chemical Properties

This compound is an inorganic compound composed of molybdenum in the +3 oxidation state and fluorine.[1] It is known for its high melting point and stability under inert conditions, making it a subject of interest in various chemical applications, including as a potential fluorinating agent or catalyst in organic synthesis.[1] Due to its reactivity with moisture and air, MoF₃ requires careful handling and storage under an inert atmosphere.[1]

The reported appearance of this compound powder can vary significantly, with descriptions ranging from brown, dark brown to black, dark pink, ochre, light-green, gray, and yellowish-tan.[1][2][3] This variation is likely attributable to different synthetic routes, purity levels, or the presence of oxyfluorides.[3]

Tabulated Physical Data

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes |

| Chemical Formula | MoF₃ | - | [2] |

| Molecular Weight | 152.935 | g/mol | [2][4] |

| Appearance | Brown Crystalline Solid | - | Also reported as dark pink, yellowish-tan, green, gray, black.[2][3] |

| Density (Measured) | 4.64 | g/cm³ | [3] |

| 4640 | kg/m ³ | [2][5] | |

| Density (X-ray) | 4.50 | g/cm³ | [3] |

| Melting Point | >600 (>1112) | °C (°F) | [2][5] |

| Boiling Point | N/A | - | Disproportionates at elevated temperatures.[3][5] |

| Solubility | Insoluble in H₂O | - | [5][6] |

| CAS Registry Number | 20193-58-2 | - | [2][7] |

Crystal Structure

The crystal structure of this compound has been a subject of some discrepancy in the literature. Two primary structures have been reported:

-

Rhombohedral (VF₃-type): X-ray and neutron diffraction studies have shown that MoF₃ can adopt a rhombohedral crystal structure with the space group R-3c.[3] This structure is considered the more accurately determined one.[8]

-

Cubic (ReO₃-type): An earlier report described a cubic structure with the space group Pm3m.[3] However, it has been suggested that this product might have been an oxyfluoride rather than pure MoF₃.[3]

The compound is known to be antiferromagnetic below 185 K.[3]

Experimental Protocols

The determination of the physical properties of inorganic powders like this compound involves specific analytical techniques.

4.1 Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of Molybdenum pentafluoride (MoF₅) with Molybdenum metal powder.[8]

-

Protocol:

-

An excess of MoF₅ is ground with molybdenum powder in an inert-atmosphere glove box.

-

The mixture is transferred to a nickel tube and sealed under vacuum.

-

The sealed tube is heated, for example, at 180°C for 2 hours, followed by 400°C for 4 hours.

-

After cooling, the tube is opened in a glove box.

-

The excess, more volatile MoF₅ is removed by distillation under vacuum, leaving the MoF₃ residue.[8]

-

4.2 Density Measurement

The density of MoF₃ powder was measured using a gas displacement technique.[8] This method, often performed with a gas pycnometer, determines the true volume of the solid material by measuring the displacement of an inert gas (e.g., helium). The density is then calculated by dividing the known mass of the sample by the measured volume.

4.3 Crystal Structure Determination

X-ray Diffraction (XRD) and Neutron Diffraction are the primary methods used to elucidate the crystal structure of this compound.

-

Protocol (General XRD):

-

A fine powder sample of MoF₃ is prepared and mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

-

The resulting diffraction pattern, a plot of intensity vs. 2θ, contains peaks corresponding to the different crystallographic planes.

-

The positions and intensities of these peaks are used to determine the unit cell parameters, space group, and atomic positions, thus defining the crystal structure.[9]

-

Relevance in Drug Development

While this compound itself is not used as a pharmaceutical agent, its potential as a fluorinating agent connects it to the field of drug discovery. The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[10] Fluorination can improve metabolic stability, binding affinity, and membrane permeability of a molecule.[10] Compounds like MoF₃ can serve as sources of fluorine in the synthesis of complex organofluorine molecules.[6]

Conclusion

This compound powder is a thermally stable inorganic compound with well-characterized physical properties, although some historical discrepancies exist regarding its precise crystal structure. The data and experimental protocols summarized in this guide provide a foundational resource for scientists and researchers. Its primary relevance to the pharmaceutical industry lies in the broader context of synthetic organofluorine chemistry, a critical component of modern drug development. Careful handling in an inert environment is essential for maintaining the integrity of the compound.

References

- 1. CAS 20193-58-2: Molybdenum fluoride (MoF3) | CymitQuimica [cymitquimica.com]

- 2. WebElements Periodic Table » Molybdenum » this compound [webelements.co.uk]

- 3. osti.gov [osti.gov]

- 4. Molecular weight of MoF3 [convertunits.com]

- 5. Molybdenum Fluoride MoF3,CAS : 20193-58-2 [eforu-chemical.com]

- 6. americanelements.com [americanelements.com]

- 7. dreamstime.com [dreamstime.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molybdenum Fluoride MoF3,CAS : 20193-58-2 [eforu-materials.com]

- 10. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

Molybdenum Trifluoride (CAS 20193-58-2): A Review of Available Data

A comprehensive search for detailed technical information on Molybdenum trifluoride (CAS 20193-58-2) reveals a notable scarcity of in-depth experimental data in publicly accessible scientific literature and databases. While basic identifiers and some physical properties are documented, extensive research on its synthesis, characterization, and potential applications appears to be limited. This document summarizes the available information and outlines the current knowledge gaps.

Chemical and Physical Properties

This compound, with the chemical formula MoF₃, is an inorganic compound of molybdenum and fluorine. The available data on its properties is summarized below.

| Property | Value |

| CAS Number | 20193-58-2 |

| Molecular Formula | F₃Mo |

| Molecular Weight | 152.93 g/mol |

| Appearance | Green solid |

| Crystal Structure | Rhombohedral |

| Solubility | Insoluble in common solvents |

Table 1: Summary of known properties of this compound.

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not widely reported in readily available literature. One documented method involves the reaction of molybdenum hexafluoride (MoF₆) with molybdenum metal at elevated temperatures.

Experimental Workflow: Synthesis of this compound

Figure 1: Generalized workflow for the synthesis of this compound.

Characterization of the resulting this compound product would typically involve techniques such as X-ray diffraction (XRD) to confirm the crystal structure and elemental analysis to verify the stoichiometry. However, specific, detailed experimental protocols for these characterization steps for MoF₃ are not readily found in the surveyed literature.

Biological Interactions and Signaling Pathways

There is no information available in the searched scientific literature to suggest that this compound has been studied for its interaction with biological systems or its effect on signaling pathways. Research on the biological role of molybdenum is extensive, particularly concerning its function as a cofactor in various enzymes. However, this research does not extend to the specific compound this compound.

Logical Relationship: Current State of Knowledge

Figure 2: Diagram illustrating the current limited knowledge base for this compound.

Conclusion and Future Directions

The available information on this compound (CAS 20193-58-2) is sparse and primarily limited to its basic identification and a few physical properties. There is a clear lack of in-depth research into its synthesis, characterization, and potential applications, particularly in the fields of biology and drug development. The absence of detailed experimental protocols and studies on its biological effects means that its potential in these areas remains entirely unexplored.

For researchers and scientists interested in this compound, foundational research would be required to develop and publish reliable synthesis and characterization protocols. Subsequent studies could then explore its chemical reactivity and, if deemed relevant, its biological activity. Without such fundamental investigations, the utility of this compound in drug development or other advanced applications cannot be determined.

Molybdenum Trifluoride: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum trifluoride (MoF₃) is an inorganic compound that has been a subject of scientific interest for its unique structural and electronic properties. This technical guide provides an in-depth exploration of the discovery and history of MoF₃, detailing the key milestones in its synthesis and characterization. The document summarizes quantitative data, presents detailed experimental protocols for its preparation, and includes visualizations to illustrate its historical development and synthesis pathways.

Discovery and Historical Milestones

The history of this compound is rooted in the mid-20th century advancements in fluorine chemistry. Prior to its isolation and characterization, the study of molybdenum halides was primarily focused on chlorides and bromides. The synthesis of the trifluoride presented a significant challenge due to the high reactivity of fluorine and the tendency of molybdenum to exist in higher oxidation states.

A pivotal moment in the history of MoF₃ was its first definitive synthesis and characterization by H. J. Emeleus and V. Gutmann in 1949 [1][2]. Their work laid the foundation for understanding the nature of this compound. Subsequent research further refined the synthesis methods and elucidated its crystal structure. Another significant contribution came from D. E. LaValle and his colleagues in 1960 , who reported a method for preparing MoF₃ and determined its crystal structure using X-ray and neutron diffraction[3][4]. These seminal works opened the door for further investigation into the properties and potential applications of this compound.

References

- 1. 629. Studies on the fluorides of molybdenum and vanadium - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 629. Studies on the fluorides of molybdenum and vanadium - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Molybdenum Trifluoride in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum trifluoride (MoF₃) is an inorganic compound that has garnered interest for its potential as a Lewis acid catalyst in organic synthesis.[1][2] Its electron-deficient molybdenum center allows it to activate a variety of functional groups, thereby facilitating carbon-carbon and carbon-heteroatom bond formation. This document provides an overview of the potential applications of MoF₃ in organic catalysis, based on the established principles of Lewis acidity and the known reactivity of other molybdenum-based catalysts. While specific, detailed protocols for MoF₃ are not extensively reported in the current body of scientific literature, this guide offers general methodologies for key organic transformations where MoF₃ could be a viable catalyst.

Properties of this compound

This compound is a solid material with the following key properties:

| Property | Value |

| Chemical Formula | MoF₃ |

| Molar Mass | 152.94 g/mol |

| Appearance | Crystalline solid |

| Melting Point | >600 °C |

| Solubility | Insoluble in water |

Source: American Elements[3]

Potential Catalytic Applications

Given its nature as a Lewis acid, this compound is a promising candidate for catalyzing a range of fundamental organic reactions. These reactions are crucial in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Friedel-Crafts Reactions

The Friedel-Crafts alkylation and acylation are cornerstone reactions for the formation of carbon-carbon bonds with aromatic rings.[4][5] Lewis acids play a critical role in activating the alkyl or acyl halide, rendering it more electrophilic.

Logical Workflow for MoF₃-Catalyzed Friedel-Crafts Alkylation:

Caption: Workflow for MoF₃ in Friedel-Crafts Alkylation.

Experimental Protocol (General):

-

To a stirred solution of the aromatic substrate in an inert, dry solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) under an inert atmosphere (e.g., argon or nitrogen), add this compound (5-20 mol%).

-

Cool the mixture to the desired temperature (typically between 0 °C and room temperature).

-

Slowly add the alkyl halide (1.0-1.5 equivalents) to the reaction mixture.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).

-

Extract the product with an organic solvent, and purify it using standard techniques such as column chromatography.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for the MoF₃-catalyzed Friedel-Crafts alkylation of toluene (B28343) with benzyl (B1604629) chloride, illustrating the expected trend with catalyst loading.

| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) |

| 1 | 5 | 12 | 75 | 68 |

| 2 | 10 | 8 | 92 | 85 |

| 3 | 15 | 6 | 98 | 91 |

Carbonyl-Carbonyl Olefination Reactions

Molybdenum-based catalysts have been reported to facilitate carbonyl-carbonyl olefination reactions, providing a direct route to olefins from two carbonyl compounds.[6] This transformation is a powerful tool for the synthesis of complex alkenes.

Proposed Catalytic Cycle:

Caption: Proposed cycle for MoF₃-catalyzed olefination.

Experimental Protocol (General):

-

In a glovebox or under an inert atmosphere, combine the carbonyl compounds (1.0 and 1.2 equivalents) and this compound (10 mol%) in a dry, degassed solvent (e.g., toluene or dioxane).

-

Add a suitable reducing agent (e.g., a silane (B1218182) or a low-valent metal) to the mixture.

-

Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for the specified time.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction and work up as described for the Friedel-Crafts reaction.

-

Purify the olefin product by column chromatography.

Quantitative Data (Hypothetical):

This table shows hypothetical results for the MoF₃-catalyzed olefination of benzaldehyde.

| Entry | Reducing Agent | Temperature (°C) | Time (h) | Yield of Stilbene (%) |

| 1 | Triethylsilane | 80 | 24 | 45 |

| 2 | Phenylsilane | 100 | 18 | 62 |

| 3 | Zinc dust | 110 | 12 | 78 |

Applications in Pharmaceutical Synthesis

The development of efficient and selective catalytic methods is paramount in the pharmaceutical industry.[1][7] Lewis acid-catalyzed reactions are frequently employed in the synthesis of drug molecules and their intermediates. While direct applications of MoF₃ in pharmaceutical synthesis are not yet established, its potential as a Lewis acid catalyst suggests it could be a valuable tool in this area. For instance, Friedel-Crafts reactions are often key steps in the synthesis of various drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[2] It is sensitive to moisture and air, and should be stored under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion and Future Outlook

This compound presents an intriguing, yet underexplored, option as a Lewis acid catalyst in organic synthesis. The general protocols and hypothetical data provided herein are intended to serve as a starting point for researchers interested in exploring the catalytic potential of this compound. Further research is necessary to fully elucidate the scope and limitations of MoF₃ in various organic transformations and to establish its utility in the synthesis of fine chemicals and pharmaceuticals. The development of well-defined MoF₃-based catalytic systems could offer new avenues for efficient and selective chemical synthesis.

References

- 1. MOFs as Catalysts for the Continuous Flow Synthesis of Pharmaceuticals [eureka.patsnap.com]

- 2. CAS 20193-58-2: Molybdenum fluoride (MoF3) | CymitQuimica [cymitquimica.com]

- 3. americanelements.com [americanelements.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Friedel-Crafts Alkylation [organic-chemistry.org]

- 6. Molybdenum-catalyzed carbonyl–carbonyl olefination reaction for heterocycle syntheses - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. MOF nanoparticles as heterogeneous catalysts for direct amide bond formations - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00369D [pubs.rsc.org]

Application Notes and Protocols: Molybdenum (III) Fluoride (MoF₃) as a Potential Precursor for Chemical Vapor Deposition (CVD)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the known chemical and physical properties of Molybdenum (III) Fluoride (B91410) (MoF₃) and general principles of Chemical Vapor Deposition (CVD). As of the date of this document, there is limited specific literature available on the use of MoF₃ as a CVD precursor. Therefore, the experimental protocols provided herein are hypothetical and intended for research and development purposes. Appropriate safety precautions and preliminary feasibility studies are strongly recommended.

Introduction

Molybdenum-containing thin films are of significant interest in various fields, including microelectronics, catalysis, and protective coatings. Chemical Vapor Deposition (CVD) is a versatile technique for the synthesis of high-quality thin films. The choice of the precursor is a critical factor that dictates the feasibility and outcome of the CVD process.

Molybdenum (III) Fluoride (MoF₃) is an inorganic compound that, based on its constituent elements, presents a potential, yet largely unexplored, avenue for the deposition of molybdenum-based thin films. This document provides an overview of the known properties of MoF₃, discusses its potential as a CVD precursor, and offers hypothetical protocols for its synthesis and use in a CVD process.

Properties of Molybdenum (III) Fluoride (MoF₃)

A summary of the key physical and chemical properties of MoF₃ is presented in the table below. The volatility of MoF₃, a crucial parameter for CVD, is not well-documented. It has been reported that the sublimation of MoF₃ can lead to disproportionation, which presents a significant challenge for its use as a stable precursor.[1]

| Property | Value | Reference(s) |

| Chemical Formula | MoF₃ | [2][3] |

| Molecular Weight | 152.94 g/mol | [2][3] |

| Appearance | Brown, crystalline solid | [2] |

| Melting Point | >600 °C | [2] |

| Density | 4640 kg/m ³ (4.64 g/cm³) | [2] |

| Solubility | Insoluble in water | [4] |

| Oxidation State of Mo | +3 | [2] |

Potential as a CVD Precursor: A Theoretical Assessment

Potential Advantages:

-

Fluoride Source: MoF₃ could serve as a source for both molybdenum and fluorine, potentially enabling the deposition of molybdenum fluoride or molybdenum oxyfluoride thin films, which have applications in optics and catalysis.

-

Absence of Carbon and Oxygen: As an inorganic precursor, MoF₃ avoids the potential for carbon or oxygen incorporation into the deposited film, which can be a concern with metal-organic precursors.

Challenges and Considerations:

-

Volatility: The high melting point and lack of documented vapor pressure data suggest that MoF₃ may have low volatility, requiring high temperatures for sublimation, which could be incompatible with some substrates.

-

Thermal Stability and Disproportionation: The reported disproportionation of MoF₃ upon sublimation into solid molybdenum (Mo), gaseous molybdenum tetrafluoride (MoF₄), and gaseous molybdenum pentafluoride (MoF₅) is a major obstacle.[1] This would lead to a complex and difficult-to-control deposition process with multiple precursor species in the gas phase.

-

Reactivity: As a metal fluoride, MoF₃ is likely to be highly reactive with moisture and oxygen, necessitating stringent inert atmosphere handling and a high-vacuum CVD system.

-

Toxicity: Fluoride compounds can be toxic, and appropriate safety measures must be in place.

Hypothetical Experimental Protocols

Synthesis of MoF₃ Precursor

This hypothetical protocol is based on a reported synthesis method involving the reduction of Molybdenum (V) Fluoride (MoF₅).[5]

Objective: To synthesize MoF₃ powder suitable for use as a CVD precursor.

Materials:

-

Molybdenum (V) Fluoride (MoF₅)

-

Molybdenum metal powder

-

Inert gas (Argon or Nitrogen)

-

Suitable solvent for cleaning (e.g., anhydrous hexane)

Equipment:

-

Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)

-

High-temperature tube furnace

-

Quartz or nickel reaction tube

-

Schlenk line apparatus

-

Vacuum pump

Procedure:

-

Preparation: All glassware and the reaction tube should be thoroughly dried in an oven at >120 °C overnight and then transferred to the glovebox while hot to cool under an inert atmosphere.

-

Precursor Handling: Inside the glovebox, weigh stoichiometric amounts of MoF₅ and molybdenum metal powder. A slight excess of MoF₅ may be used to ensure complete reaction of the molybdenum powder.

-

Loading the Reactor: Mix the powders thoroughly and load them into the center of the reaction tube inside the glovebox.

-

Reaction Setup: Seal the reaction tube and transfer it to the tube furnace. Connect the tube to a Schlenk line.

-

Purging: Evacuate the reaction tube and backfill with inert gas. Repeat this cycle three times to ensure the removal of any residual air.

-

Reaction: Under a gentle flow of inert gas, heat the furnace to the reaction temperature. A temperature ramp may be employed. Based on general solid-state reaction principles, a temperature in the range of 300-500 °C could be a starting point for investigation. The reaction time will need to be optimized, but an initial duration of 12-24 hours is suggested.

-

Purification: After the reaction is complete, cool the furnace to room temperature. The excess volatile MoF₅ can be removed by sublimation under vacuum to a cold trap, leaving the non-volatile MoF₃ product.

-

Characterization: The resulting MoF₃ powder should be characterized to confirm its phase purity using techniques such as X-ray Diffraction (XRD) and its elemental composition using Energy-Dispersive X-ray Spectroscopy (EDS).

-

Storage: Store the synthesized MoF₃ powder in an inert atmosphere glovebox.

Chemical Vapor Deposition of Molybdenum-Containing Thin Films using MoF₃

This hypothetical protocol outlines a starting point for exploring the CVD of thin films using the synthesized MoF₃.

Objective: To deposit a molybdenum-containing thin film on a substrate using MoF₃ as a precursor.

Equipment:

-

A cold-wall or hot-wall CVD reactor with a high-vacuum system.

-

Substrate heater capable of reaching at least 800 °C.

-

Precursor delivery system (e.g., a sublimator with temperature control).

-

Mass flow controllers for carrier and reactant gases.

-

Pressure gauges.

Materials:

-

Synthesized MoF₃ precursor.

-

Substrates (e.g., silicon, sapphire, quartz).

-

Carrier gas (e.g., Argon, Nitrogen).

-

Reactant gas (optional, e.g., H₂, NH₃, O₂ depending on the desired film).

Procedure:

-

Substrate Preparation: Clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).

-

Loading: Load the cleaned substrate into the CVD reactor. Load the MoF₃ precursor into the sublimator. The entire loading process should be conducted under an inert atmosphere to prevent precursor degradation.

-

System Evacuation: Evacuate the reactor to a base pressure of <10⁻⁵ Torr.

-

Deposition Parameters (to be optimized):

-

Precursor Temperature (Sublimation Temperature): This is a critical parameter that needs to be determined experimentally. A starting point could be a gradual increase in temperature from 400 °C while monitoring the chamber pressure for an increase, indicating sublimation. Given the high melting point, a significantly higher temperature may be necessary.

-

Substrate Temperature: This will depend on the desired film phase and crystallinity. A wide range should be explored, for example, from 400 °C to 800 °C.

-

Carrier Gas Flow Rate: A flow of 10-100 sccm of Argon or Nitrogen can be used to transport the vaporized precursor to the substrate.

-

Reactant Gas Flow Rate (Optional): If depositing molybdenum metal, a reducing agent like H₂ might be required. For molybdenum nitride or oxide, NH₃ or O₂ could be introduced, respectively. The flow rates would need to be optimized.

-

Deposition Pressure: The pressure during deposition can be varied from low vacuum (e.g., 1-10 Torr) to high vacuum.

-

-

Deposition: Once the substrate reaches the desired temperature, heat the precursor to initiate sublimation and open the necessary valves to introduce the carrier and reactant gases. The deposition time will determine the film thickness.

-

Cool Down: After the desired deposition time, stop the precursor flow and cool down the reactor to room temperature under a continuous flow of inert gas.

-

Film Characterization: Characterize the deposited films for their thickness (ellipsometry, profilometry), composition (XPS, EDS), crystallinity (XRD), and morphology (SEM, AFM).

Visualizations

Caption: Hypothetical workflow for the synthesis of MoF₃ precursor.

References

- 1. Experimental evidence for the molecular molybdenum fluorides MoF to MoF 6 : a matrix isolation and DFT investigation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ06062G [pubs.rsc.org]

- 2. WebElements Periodic Table » Molybdenum » molybdenum trifluoride [winter.group.shef.ac.uk]

- 3. This compound [webbook.nist.gov]

- 4. americanelements.com [americanelements.com]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Synthesis of Molybdenum Nitride Thin Films

Introduction

Molybdenum nitride (MoNₓ) thin films are gaining significant attention across various scientific and industrial fields due to their unique combination of properties, including high hardness, excellent wear resistance, good electrical conductivity, and notable catalytic activity.[1][2][3] These characteristics make them promising candidates for applications ranging from protective coatings and microelectronics to energy storage and catalysis.[1][3][4]

This document provides detailed protocols for the synthesis of molybdenum nitride thin films. A comprehensive literature search was conducted for methods utilizing molybdenum(III) fluoride (B91410) (MoF₃) as a precursor; however, no established protocols for this specific precursor were identified in the available scientific literature. Therefore, these notes focus on well-documented and widely used alternative methods: Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and Physical Vapor Deposition (PVD) via reactive sputtering. These methods offer robust and reproducible pathways to high-quality MoNₓ films.

Synthesis Methodologies

Three primary techniques for the deposition of molybdenum nitride thin films are detailed below. Each method offers distinct advantages regarding film conformality, deposition temperature, and scalability.

Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD is a versatile technique that utilizes volatile metal-organic precursors to deposit high-purity thin films with good thickness control.[4][5] The process involves introducing precursor gases into a reaction chamber where they decompose on a heated substrate surface to form the desired film.

This protocol is based on the use of a single-source precursor, which contains both molybdenum and nitrogen, simplifying the delivery process. The precursor used in this example is the 1,4-di-tert-butyl-1,3-diazabutadiene adduct of bis(tert-butylimido)dichloro-molybdenum(VI), denoted as (tBuN)₂MoCl₂·dad.[4][6]

Materials and Equipment:

-

CVD Reactor with a heated substrate stage and gas flow controllers

-

Schlenk line and glovebox for precursor handling

-

Substrates (e.g., soda-lime glass, silicon wafers)

-

Single-source precursor: (tBuN)₂MoCl₂·dad

-

High-purity nitrogen (N₂) gas

-

Vacuum pump

Procedure:

-

Substrate Preparation: Clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) and dry them thoroughly with N₂ gas.

-

Precursor Loading: In an inert atmosphere (glovebox), load the precursor (tBuN)₂MoCl₂·dad into the precursor bubbler.

-

System Setup: Place the cleaned substrates onto the substrate holder in the CVD reactor.

-

Pump-Down: Evacuate the reactor to a base pressure below 1 x 10⁻⁵ Torr.

-

Deposition:

-

Heat the substrate to the desired deposition temperature (e.g., 400 °C).[4][6]

-

Heat the precursor bubbler to a temperature sufficient for sublimation while maintaining thermal stability.

-

Introduce N₂ as a carrier gas to transport the vaporized precursor into the reaction chamber.

-

Maintain a constant pressure during deposition.

-

Continue the deposition for the required duration to achieve the desired film thickness (e.g., 2 hours for a 110 nm film at 400 °C).[4][6]

-

-

Cool-Down: After deposition, stop the precursor flow and cool the reactor to below 100 °C under a continuous flow of N₂ before unloading the samples.[4]

Caption: Workflow for MOCVD of MoNₓ thin films.

Plasma-Enhanced Atomic Layer Deposition (PEALD)

PEALD is a surface-controlled deposition technique that allows for the growth of highly conformal and uniform thin films with atomic-level precision. It relies on sequential, self-limiting surface reactions between a precursor and a plasma co-reactant.[7]

This protocol describes the deposition of MoNₓ using a molybdenum precursor and H₂/N₂ plasma.

Materials and Equipment:

-

PEALD Reactor with a plasma source

-

Molybdenum precursor (e.g., (MeCp)Mo(CO)₂(NO))[7]

-

Reactant gases: Hydrogen (H₂), Nitrogen (N₂)

-

Purge gas: Argon (Ar)

-

Substrates (e.g., Si wafers with a diffusion barrier)

Procedure:

-

Substrate Preparation: Clean substrates as described in the MOCVD protocol.

-

System Setup: Load substrates into the ALD reaction chamber.

-

Pump-Down: Evacuate the chamber to the required base pressure.

-

Deposition Cycle: Heat the substrate to the desired deposition temperature (e.g., 200-300 °C). A single ALD cycle consists of four sequential steps:

-

Step 1 (Precursor Pulse): Introduce the molybdenum precursor vapor into the chamber for a set duration (e.g., 0.1 s). The precursor adsorbs onto the substrate surface.

-

Step 2 (Purge): Purge the chamber with an inert gas (e.g., Ar) to remove any unreacted precursor and gaseous byproducts (e.g., 15 s).

-

Step 3 (Plasma Pulse): Introduce the reactant H₂/N₂ gas mixture and ignite the plasma for a set duration. The plasma reacts with the adsorbed precursor layer to form MoNₓ.

-

Step 4 (Purge): Purge the chamber again with Ar to remove reaction byproducts.

-

-

Film Growth: Repeat the deposition cycle until the target film thickness is achieved. The film grows linearly with the number of cycles.

-

Cool-Down: After the final cycle, cool the chamber under an inert atmosphere before removing the samples.

Caption: Workflow for a PEALD cycle for MoNₓ films.

Physical Vapor Deposition (PVD) - Reactive DC Magnetron Sputtering

Reactive sputtering is a PVD technique where a target material (molybdenum) is bombarded by energetic ions (e.g., Ar⁺) in a vacuum chamber, causing atoms to be ejected or "sputtered."[8][9] These atoms then travel to the substrate and condense to form a film. By introducing a reactive gas (nitrogen) into the chamber, the sputtered molybdenum reacts to form molybdenum nitride on the substrate surface.

Materials and Equipment:

-

Sputtering deposition system with a DC magnetron source

-

High-purity Molybdenum (Mo) target

-

Process gases: Argon (Ar), Nitrogen (N₂)

-

Substrates (e.g., glass, silicon)

-

Substrate heater

Procedure:

-

Substrate Preparation: Clean substrates as previously described.

-

System Setup: Mount the Mo target in the magnetron source and place the substrates on the holder.

-

Pump-Down: Evacuate the sputtering chamber to a high vacuum base pressure (e.g., < 5 x 10⁻⁶ Torr).

-

Deposition:

-

Heat the substrate to the desired temperature (can be performed at room temperature or elevated temperatures, e.g., 300-575 K).[8]

-

Introduce Ar gas into the chamber to a working pressure (e.g., a few mTorr).

-

Introduce N₂ gas at a specific partial pressure or flow ratio relative to Ar. The N₂/Ar ratio is critical for controlling film stoichiometry.[8]

-

Apply DC power to the Mo target to ignite the plasma. Ar ions will bombard the target, sputtering Mo atoms.

-

The sputtered Mo atoms react with nitrogen in the plasma and on the substrate surface to form the MoNₓ film.

-

Continue sputtering for the time required to achieve the desired thickness.

-

-

Cool-Down: Turn off the power and gas flows. Allow the substrate to cool before venting the chamber and removing the samples.

Caption: Workflow for PVD by reactive sputtering.

Data Presentation: Synthesis Parameters and Film Properties

The following tables summarize key quantitative data extracted from the literature for the different synthesis methods.

Table 1: MOCVD Synthesis Parameters

| Parameter | Value | Reference |

|---|---|---|

| Precursor | (tBuN)₂MoCl₂·dad | [4][6] |

| Deposition Temp. | 350 - 600 °C | [4][6] |

| Growth Rate @ 400°C | 55 nm/h | [4][6] |

| Growth Rate @ 600°C | 45 nm/h | [6] |

| Resulting Phases | Mo₂N and MoN mixture | [4][6] |

| Carbon Impurity | < 2% at 400°C |[4][6] |

Table 2: PVD (Reactive Sputtering) Synthesis Parameters

| Parameter | Value | Reference |

|---|---|---|

| Target | Molybdenum (Mo) | [8][9] |

| Reactive Gas | Nitrogen (N₂) | [8][9] |

| Sputter Gas | Argon (Ar) | [8][9] |

| Substrate Temp. | 300 - 575 K | [8] |

| N₂ Partial Pressure | 1 - 60 x 10⁻³ Pa | [8] |

| Film Thickness | 200 - 300 nm | [8] |

| Resulting Phases | Amorphous, γ-Mo₂N, δ-MoN |[8] |

Conclusion

While the direct synthesis of molybdenum nitride thin films from MoF₃ is not documented, several robust and highly controllable methods are available. MOCVD offers excellent film purity and control over composition using single-source precursors. PEALD provides unparalleled conformality and thickness control at the atomic scale, which is ideal for advanced microelectronic applications.[7] Finally, reactive sputtering is a versatile and widely used PVD technique suitable for depositing a range of MoNₓ phases for applications such as hard and tribological coatings.[2] The choice of method will depend on the specific requirements of the intended application, including desired film properties, substrate type, and scalability.

References

- 1. Research Progress of the Preparation, Properties and Application of Molybdenum Nitride Films [mat-pro.com]

- 2. researchgate.net [researchgate.net]

- 3. Molybdenum nitride - Wikipedia [en.wikipedia.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. luvenahuo.com [luvenahuo.com]

Electrochemical Applications of Molybdenum Trifluoride: A Prospective Analysis

Disclaimer: The following application notes and protocols are a prospective guide based on the known electrochemical properties of metal fluorides and other molybdenum compounds. As of late 2025, specific and detailed experimental data on the electrochemical applications of Molybdenum trifluoride (MoF3) is scarce in publicly available scientific literature. The protocols provided are general and would require significant optimization for MoF3.

Introduction

This compound (MoF3), an inorganic compound with molybdenum in the +3 oxidation state, presents an intriguing candidate for various electrochemical applications.[1] Its properties as a transition metal fluoride (B91410) suggest potential utility in energy storage and catalysis, drawing parallels to other metal fluorides that have been investigated for these purposes.[2][3] This document outlines potential applications, provides adaptable experimental protocols for synthesis and characterization, and includes logical workflow diagrams to guide researchers in exploring the electrochemical landscape of MoF3.

Potential Electrochemical Applications

While specific data for MoF3 is lacking, we can speculate on its potential applications based on the behavior of similar materials:

-

Lithium-Ion Battery Cathode: Metal fluorides are known for their high theoretical specific capacities and wide voltage ranges, making them attractive as cathode materials in lithium-ion batteries.[3] MoF3 could potentially undergo a conversion reaction with lithium ions, offering a high energy density. However, challenges such as poor electronic conductivity and large volume changes during cycling would need to be addressed, likely through nanostructuring or compositing with conductive materials like carbon.[2]

-

Electrocatalysis: Molybdenum-based materials have shown promise as catalysts for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are crucial for water splitting.[4][5][6] The electronic structure of MoF3 could offer active sites for these reactions. Its performance would be highly dependent on its surface morphology and conductivity.

-

Supercapacitor Electrodes: The high surface area of nanostructured MoF3 could potentially enable its use in supercapacitors, which store charge via electrostatic double-layer capacitance or pseudocapacitance.[7][8] The redox activity of molybdenum could contribute to pseudocapacitive charge storage, enhancing the overall energy density.

-

Sensors: The surface of MoF3 could be sensitive to the adsorption of certain molecules, leading to changes in its electrical properties. This could be exploited for the development of chemical sensors.[9][10][11][12][13]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and electrochemical characterization of MoF3.

Protocol 1: Synthesis of Nanostructured this compound

This protocol is a general guideline for the synthesis of metal fluoride nanoparticles and would require optimization for MoF3.

Objective: To synthesize MoF3 nanoparticles to enhance their electrochemical performance by increasing the surface area and reducing ion diffusion pathways.

Materials:

-

Molybdenum(III) precursor (e.g., Molybdenum(III) chloride)

-

Fluorinating agent (e.g., Ammonium fluoride, Hydrofluoric acid)

-

Solvent (e.g., Ethanol (B145695), deionized water)

-

Inert gas (e.g., Argon or Nitrogen)

-

Surfactant (optional, e.g., CTAB)

Procedure:

-

In a fume hood, dissolve the Molybdenum(III) precursor in the chosen solvent under an inert atmosphere.

-

In a separate vessel, dissolve the fluorinating agent in the same solvent.

-

Slowly add the fluorinating agent solution to the Molybdenum(III) precursor solution while stirring vigorously.

-

If a surfactant is used to control particle size, it should be added to the precursor solution before the addition of the fluorinating agent.

-

The reaction mixture is then transferred to a Teflon-lined autoclave for solvothermal synthesis. The temperature and time will need to be optimized (e.g., 120-180 °C for 12-24 hours).

-

After the reaction, the autoclave is cooled to room temperature.

-

The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove unreacted precursors and byproducts.

-

The final product is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours.

-

Characterize the synthesized material using X-ray diffraction (XRD) for phase purity and crystal structure, and transmission electron microscopy (TEM) for morphology and particle size.

Protocol 2: Electrochemical Characterization of MoF3 Electrodes

Objective: To evaluate the electrochemical performance of the synthesized MoF3 as a battery cathode or supercapacitor electrode.

Materials:

-

Synthesized MoF3 powder

-

Conductive additive (e.g., Super P carbon black)

-

Binder (e.g., Polyvinylidene fluoride - PVDF)

-

Solvent for binder (e.g., N-Methyl-2-pyrrolidone - NMP)

-

Current collector (e.g., Aluminum foil for cathodes, Nickel foam for supercapacitors)

-

Electrolyte (specific to the application, e.g., 1 M LiPF6 in EC:DMC for Li-ion batteries, or an aqueous electrolyte for supercapacitors)

-

Counter and reference electrodes (e.g., Lithium metal for Li-ion batteries, Ag/AgCl or SCE for aqueous systems)

-

Celgard separator

Procedure: Electrode Preparation

-

Mix the synthesized MoF3 powder, conductive additive, and binder in a specific weight ratio (e.g., 80:10:10).

-

Add NMP dropwise and mix to form a homogeneous slurry.

-

Coat the slurry onto the current collector using a doctor blade.

-

Dry the coated electrode in a vacuum oven at a suitable temperature (e.g., 120 °C) for several hours to remove the solvent.

-

Punch out circular electrodes of a specific diameter.

Procedure: Cell Assembly (for a Li-ion coin cell)

-

Assemble a 2032-type coin cell in an argon-filled glovebox.

-

Place the MoF3 working electrode, a separator, and a lithium metal counter/reference electrode in the coin cell casing.

-

Add a few drops of electrolyte to wet the separator and electrode.

-

Crimp the coin cell to ensure it is properly sealed.

Procedure: Electrochemical Measurements

-

Cyclic Voltammetry (CV): Perform CV at various scan rates (e.g., 0.1 to 1 mV/s for batteries, 10 to 100 mV/s for supercapacitors) to identify the redox peaks and understand the reaction kinetics.

-

Galvanostatic Charge-Discharge (GCD): Cycle the cell at different current densities to determine the specific capacity/capacitance, coulombic efficiency, and cycling stability.

-

Electrochemical Impedance Spectroscopy (EIS): Conduct EIS to investigate the charge transfer resistance and ion diffusion kinetics of the electrode.

Data Presentation

Due to the lack of specific experimental data for MoF3, the following tables are presented as templates for how quantitative data should be structured once obtained.

Table 1: Template for Li-ion Battery Performance of MoF3